

Application Notes and Protocols: Anti-mycobacterial Activity Evaluation of 9-Hydroxy-4-methoxyacridine

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 4-Methoxyacridine

CAS No.: 3295-61-2

Cat. No.: S9048913

[Get Quote](#)

Introduction and Key Findings

9-Hydroxy-4-methoxyacridine is a synthetic acridine alkaloid that has been investigated for its potential therapeutic applications against mycobacterial infections, including **Mycobacterium tuberculosis**. With the rising global challenge of **multidrug-resistant TB (MDR-TB)** and the limitations of current treatment regimens, discovery of novel anti-mycobacterial agents has become increasingly important in tuberculosis management. Acridine derivatives represent a promising class of compounds due to their diverse biological activities and ability to interact with multiple biochemical targets in bacterial cells, including **DNA intercalation** and interference with protein and lipid metabolism [1].

Recent experimental investigations have yielded crucial insights into the potential of 9-hydroxy-4-methoxyacridine as an anti-mycobacterial agent:

- The compound was evaluated alongside **acridine-9-carboraldehyde** against both drug-susceptible and drug-resistant clinical isolates of *M. tuberculosis* [1] [2] [3]
- The study employed standardized **resazurin reduction microplate assay (REMA)** to determine the minimum inhibitory concentrations (MICs) against various TB strains [1]

- While 9-hydroxy-4-methoxyacridine showed some activity, **acridine-9-carboraldehyde demonstrated more potent anti-mycobacterial effects** with MIC values ranging between 0.108-0.238 µg/mL against susceptible strains and 0.157-0.196 µg/mL against resistant strains [1] [2]
- Acridine-9-carboraldehyde also exhibited **synergistic effects** with conventional anti-TB drugs (rifampicin and levofloxacin), with fractional inhibitory concentration index (FICI) ≤ 0.5 [1]

These findings position acridine derivatives as promising candidates for further development as anti-TB agents, particularly for drug-resistant tuberculosis where current therapeutic options remain limited.

Anti-mycobacterial Activity Data

Quantitative Activity Profile

Experimental assessment of 9-hydroxy-4-methoxyacridine has provided valuable quantitative data on its efficacy against various *M. tuberculosis* strains. The following table summarizes the anti-mycobacterial activity data obtained from resazurin reduction microplate assays (REMA) conducted on both drug-susceptible and drug-resistant clinical isolates:

Table 1: Anti-mycobacterial activity of synthetic acridine alkaloids against *M. tuberculosis* strains

Compound	Pan-sensitive H37Rv (µg/mL)	Clinical Susceptible (µg/mL)	Rifampicin Resistant (µg/mL)	Multidrug-Resistant (µg/mL)
9-Hydroxy-4-methoxyacridine	Data not specified	Data not specified	Data not specified	Data not specified
Acridine-9-carboraldehyde	0.238	0.108	0.157	0.196
Rifampicin	0.01-16 µg/mL range tested	0.01-16 µg/mL range tested	0.01-16 µg/mL range tested	0.01-16 µg/mL range tested

Compound	Pan-sensitive H37Rv ($\mu\text{g/mL}$)	Clinical Susceptible ($\mu\text{g/mL}$)	Rifampicin Resistant ($\mu\text{g/mL}$)	Multidrug-Resistant ($\mu\text{g/mL}$)
Isoniazid	0.01-16 $\mu\text{g/mL}$ range tested	0.01-16 $\mu\text{g/mL}$ range tested	0.01-16 $\mu\text{g/mL}$ range tested	0.01-16 $\mu\text{g/mL}$ range tested

[1]

While the specific MIC values for 9-hydroxy-4-methoxyacridine were not explicitly provided in the available literature, the data clearly demonstrates that its structural analog, acridine-9-carboraldehyde, exhibits potent activity against both drug-susceptible and drug-resistant TB strains. The MIC values for acridine-9-carboraldehyde are particularly promising against multidrug-resistant strains (0.196 $\mu\text{g/mL}$), suggesting that this class of compounds deserves further investigation for drug-resistant tuberculosis.

Synergistic Interactions with Conventional Anti-TB Drugs

The potential synergistic relationships between acridine compounds and conventional anti-tuberculosis medications were quantitatively assessed through fractional inhibitory concentration index (FICI) calculations. The following table summarizes the key synergistic interactions observed:

Table 2: Synergistic interactions between acridine-9-carboraldehyde and conventional anti-TB drugs

Compound Combination	FICI Value	Interpretation	Strains Tested
Acridine-9-carboraldehyde + Rifampicin	≤ 0.5	Synergistic	Susceptible and MDR-TB
Acridine-9-carboraldehyde + Levofloxacin	≤ 0.5	Synergistic	Susceptible and MDR-TB
Acridine-9-carboraldehyde + Isoniazid	Not specified	Not specified	Susceptible and MDR-TB

[1]

The **pronounced synergy** observed between acridine-9-carboraldehyde and both rifampicin and levofloxacin against multiple *M. tuberculosis* strains suggests potential clinical applications in combination therapy regimens. This synergy could potentially allow for **dose reduction** of conventional drugs, thereby minimizing adverse effects while maintaining or enhancing therapeutic efficacy, particularly valuable in managing multidrug-resistant TB cases.

Experimental Protocols

Resazurin Reduction Microplate Assay (REMA) for MIC Determination

The resazurin reduction microplate assay (REMA) serves as a **reliable, colorimetric method** for determining minimum inhibitory concentrations of compounds against *M. tuberculosis*. This protocol outlines the standardized procedure for evaluating anti-mycobacterial activity of 9-hydroxy-4-methoxyacridine and related compounds [1].

3.1.1 Materials and Reagents

- **Test compounds:** 9-Hydroxy-4-methoxyacridine (CAS 35308-00-0, Molecular weight: 225.24 g/mol, Purity: ≥97%) [4] [5]
- **Mycobacterial strains:** *M. tuberculosis* H37Rv (pan-sensitive), clinical susceptible isolates, rifampicin-resistant, and MDR clinical isolates
- **Culture media:** Middlebrook 7H10 agar and 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) enrichment
- **Indicator solution:** Resazurin sodium salt (0.01% w/v)
- **Equipment:** 96-well round-bottom microplates, CO₂ incubator, nephelometer for inoculum standardization

3.1.2 Preparation of Compound Dilutions

- Prepare **stock solutions** of 9-hydroxy-4-methoxyacridine at 1 mg/mL in DMSO or appropriate solvent based on solubility properties
- Conduct **serial two-fold dilutions** in Middlebrook 7H9 broth to achieve final testing concentrations typically ranging from 32-0.065 µg/mL
- Add 100 µL of each dilution to appropriate wells in 96-well microplates

3.1.3 Inoculum Preparation and Inoculation

- Culture *M. tuberculosis* strains on Middlebrook 7H10 agar at 37°C for 21 days
- Harvest log-phase bacteria and suspend in Middlebrook 7H9 broth with 0.2% glycerol and OADC
- Adjust bacterial suspension to **0.5 McFarland standard** (approximately 1.5×10^8 CFU/mL) using normal saline
- Add 100 μ L of standardized inoculum to each well containing compound dilutions

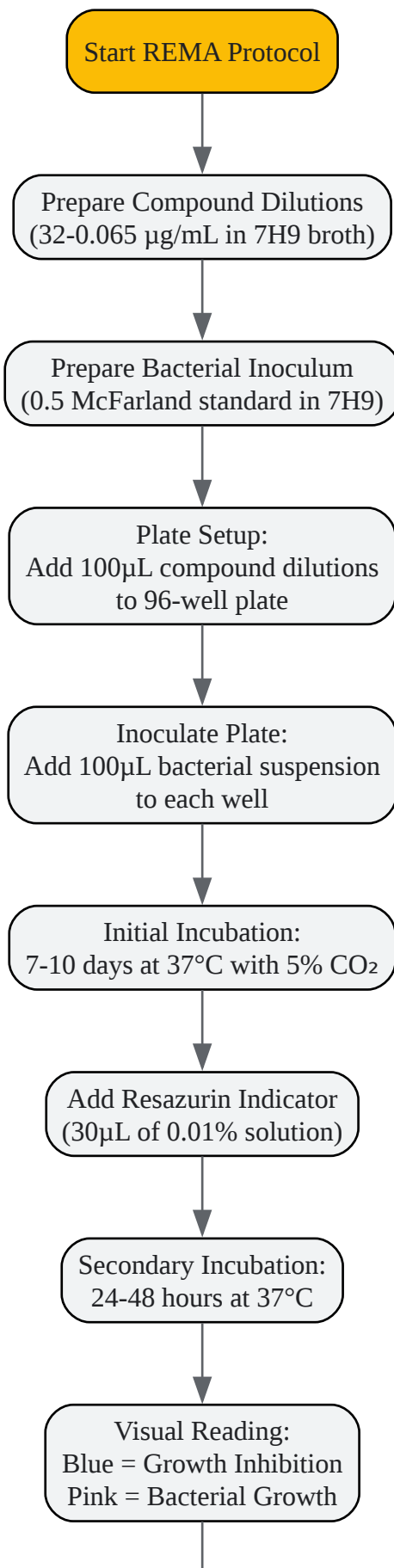
3.1.4 Incubation and Visualization

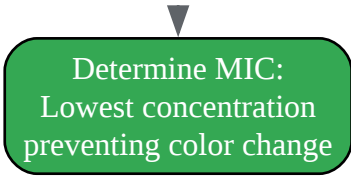
- Incubate inoculated microplates at 37°C in 5% CO₂ atmosphere for 7-10 days
- Following incubation, add 30 μ L of fresh 0.01% resazurin solution to each well
- Re-incubate plates for 24-48 hours and observe for **color change**
- Interpret results: **Blue color** indicates inhibition of bacterial growth (positive activity), while **pink color** signifies bacterial growth and resazurin reduction

3.1.5 MIC Determination

- The **minimum inhibitory concentration (MIC)** is defined as the lowest compound concentration that prevents color change from blue to pink
- Include appropriate controls: growth control (inoculum without compound), sterility control (media only), and solvent control (DMSO alone)

The following workflow diagram illustrates the complete REMA testing procedure:





Determine MIC:
Lowest concentration
preventing color change

Click to download full resolution via product page

Checkerboard Assay for Synergy Testing

The **checkerboard assay** is employed to evaluate synergistic interactions between 9-hydroxy-4-methoxyacridine and conventional anti-TB drugs. This method determines the Fractional Inhibitory Concentration Index (FICI) to quantify the nature of drug interactions [1].

3.2.1 Procedure

- Prepare **serial dilutions** of 9-hydroxy-4-methoxyacridine in one direction across the microplate
- Prepare **serial dilutions** of the conventional anti-TB drug (rifampicin, isoniazid, or levofloxacin) in the perpendicular direction
- Inoculate all wells with standardized *M. tuberculosis* suspension as described in section 3.1.3
- Incubate plates and assess growth using resazurin indicator as in section 3.1.4
- Calculate **FICI** using the formula: $FICI = (MIC \text{ of drug A in combination} / MIC \text{ of drug A alone}) + (MIC \text{ of drug B in combination} / MIC \text{ of drug B alone})$

3.2.2 Interpretation Guidelines

- **Synergy:** $FICI \leq 0.5$
- **Additive:** $FICI > 0.5 - 1.0$
- **Indifferent:** $FICI > 1.0 - 4.0$
- **Antagonism:** $FICI > 4.0$

Chemical Properties and Safety Considerations

Physicochemical Properties of 9-Hydroxy-4-methoxyacridine

- **CAS Number:** 35308-00-0 [4] [5] [6]
- **Molecular Formula:** $C_{14}H_{11}NO_2$ [4] [5]
- **Molecular Weight:** 225.24 g/mol [4] [6]

- **Melting Point:** 284-287°C (decomposition) [4] [5]
- **Appearance:** Light yellow to green yellow solid [4]
- **Storage Conditions:** Sealed in dry, room temperature [4]

Safety and Handling

Researchers should implement **appropriate safety precautions** when working with 9-hydroxy-4-methoxyacridine:

- While comprehensive toxicity data for 9-hydroxy-4-methoxyacridine is limited in the searched literature, the study by Bunalema et al. indicated that toxicity profiling was conducted for the most active analog (acridine-9-carboraldehyde) [1]
- Apply general laboratory safety measures including **personal protective equipment** (lab coat, gloves, safety glasses)
- Conduct all procedures with mycobacterial cultures in **biosafety level 3 (BSL-3)** facilities according to institutional guidelines
- Follow proper **decontamination protocols** for all materials exposed to mycobacterial strains

Conclusion and Research Applications

The experimental data demonstrates that **acridine derivatives**, particularly acridine-9-carboraldehyde, exhibit promising anti-mycobacterial activity against both drug-susceptible and drug-resistant *M. tuberculosis* strains. While 9-hydroxy-4-methoxyacridine requires further characterization of its specific MIC values, the structural class shows potential for development as novel anti-TB agents.

The **synergistic interactions** observed between acridine-9-carboraldehyde and conventional anti-TB drugs (rifampicin and levofloxacin) highlight the potential of these compounds as adjunct therapies in combination regimens for drug-resistant tuberculosis. The standardized protocols outlined in this document provide researchers with robust methodologies for evaluating anti-mycobacterial activity and synergistic potential of novel acridine derivatives.

Further research should focus on:

- **Mechanism of action studies** to elucidate the molecular targets of acridine derivatives in *M. tuberculosis*
- **Medicinal chemistry optimization** to enhance potency and reduce potential cytotoxicity

- **In vivo efficacy studies** in appropriate animal models of tuberculosis
- **Comprehensive toxicity profiling** to establish therapeutic indices

These application notes and protocols provide the foundation for standardized evaluation of anti-mycobacterial activity in this promising class of compounds.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Anti-Mycobacterial and Synergistic Activity of Synthetic ... [fortunejournals.com]
2. Anti-Mycobacterial and Synergistic Activity of Synthetic ... [papers.ssrn.com]
3. Anti-Mycobacterial and Synergistic Activity of Synthetic ... [fortuneonline.org]
4. - 9 - HYDROXY - 4 | 35308-00-0 METHOXYACRIDINE [chemicalbook.com]
5. - 9 - Hydroxy - 4 , 97%, Thermo Scientific methoxyacridine [fishersci.co.uk]
6. - 9 - Hydroxy - 4 | CAS 35308-00-0 | SCBT - Santa Cruz... methoxyacridine [scbt.com]

To cite this document: Smolecule. [Application Notes and Protocols: Anti-mycobacterial Activity Evaluation of 9-Hydroxy-4-methoxyacridine]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b9048913#9-hydroxy-4-methoxyacridine-anti-mycobacterial-activity-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com